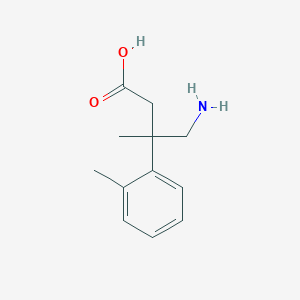
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is a compound that features a 1,2,4-triazole ring, which is a significant heterocyclic moiety in medicinal chemistry due to its broad spectrum of biological activities . This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazole-containing compounds typically involves multistep synthetic routes. One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives . For Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate, a possible synthetic route could involve the reaction of ethyl 2-(ethylamino)-2-methylpropanoate with 1,2,4-triazole under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Aplicaciones Científicas De Investigación
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with biological targets. The 1,2,4-triazole ring can form hydrogen bonds and engage in dipole-dipole interactions with biological receptors, influencing various molecular pathways . This interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A core structure in many medicinal compounds with broad biological activities.
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: A similar compound with slight structural differences that can influence its biological activity.
Uniqueness
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern, which can enhance its interaction with biological targets and potentially improve its therapeutic properties .
Propiedades
Fórmula molecular |
C10H18N4O2 |
|---|---|
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
ethyl 2-(ethylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H18N4O2/c1-4-12-10(3,9(15)16-5-2)6-14-8-11-7-13-14/h7-8,12H,4-6H2,1-3H3 |
Clave InChI |
BRUDECXRAYDBLI-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)(CN1C=NC=N1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)










